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For researchers, scientists, and drug development professionals, understanding the precise

effects of plant growth regulators is paramount. This guide provides a comprehensive statistical

analysis of aviglycine (AVG) treatment on fruit quality, comparing its performance with

alternatives and supported by experimental data. Detailed methodologies and mechanistic

pathways are presented to facilitate informed application and future research.

Aviglycine, commercially known as ReTain®, is a potent inhibitor of ethylene biosynthesis.[1]

[2] By blocking the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-

carboxylic acid (ACC), a key precursor to ethylene, AVG effectively delays ripening and

senescence in a variety of climacteric fruits.[3][4][5] This guide delves into the quantitative

effects of AVG on critical fruit quality attributes and provides a comparative overview with 1-

methylcyclopropene (1-MCP), another widely used ethylene action inhibitor.

Comparative Effects of Aviglycine on Fruit Quality
Parameters
The application of AVG has been shown to significantly influence several key indicators of fruit

quality at harvest and during post-harvest storage. The following tables summarize the

quantitative effects of AVG on various fruits as documented in multiple studies.

Apples (Malus domestica)
Pre-harvest application of AVG on apples consistently demonstrates a delay in ripening,

leading to improved storage potential.
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Cultivar
AVG Concentration
(mg/L)

Application Time
(Weeks Before
Harvest)

Key Effects

'Red Delicious' 132 - 264 3

Reduced preharvest

fruit drop and internal

ethylene

concentration.

Delayed fruit softening

and starch hydrolysis.

Inconsistent effects on

fruit size.[6]

'Gala' 65 - 260 1 - 3

More effective at

higher concentrations

(130 mg/L) in

minimizing fruit drop.

Delayed fruit

softening, skin

coloration, and starch

degradation.[2][7]

'Fuji' 125 - 250 4

At 125 mg/L, AVG

reduced preharvest

fruit drop from 85%

(control) to 10% in

'Gala', but slightly

increased it in 'Fuji'.[8]

'McIntosh' Not specified 2 - 4

Limited effect on

internal ethylene

concentration, but did

affect the starch

pattern index at

harvest.[9]

'Royal Gala' 125 g/L (a.i.) 4 Slowed down starch

degradation and

negatively affected the

development of over
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color. A positive

influence on fruit

firmness was

observed, with no

significant impact on

Total Soluble Solids

(TSS) or Titratable

Acidity (TA).[10]

Pears (Pyrus communis and Pyrus pyrifolia)
In pears, AVG treatment is effective in managing ripening and reducing post-harvest disorders.
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Cultivar
AVG Concentration
(mg/L)

Application Time
(Weeks Before
Harvest)

Key Effects

'Bartlett' 1 mM (infiltrated) Post-harvest

Strongly inhibited

ethylene production,

delayed the

respiratory climacteric,

and subsequent

changes in skin color

and flesh firmness.

[11]

'Huangguan' 200 1 and 2

Maintained higher

firmness, soluble

solids content (SSC),

and titratable acid

(TA) content. Lowered

ethylene production

rate and core

browning index.[4]

'Williams' 100 - 150 1, 3, and 4.3

Delayed maturation by

3-4 days. Reduced

pre-harvest drop by

38-100%. Increased

fruit size (7-10%),

weight (26-41%), and

firmness (2-16%).

Reduced ethylene

production and

respiration rate.[12]

'Kousui' & 'Housui' 250 - 500 2 and 4 Suppressed ethylene

evolution. Increased

fruit flesh firmness.

Skin color tended to

be greener. No

significant effect on
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other quality

parameters at harvest.

[13][14]

Other Fruits
The application of AVG has also been explored in other fruits with promising results for quality

maintenance.
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Fruit Cultivar
AVG
Concentration
(mg/L)

Application
Method

Key Effects

Peach 'Monroe' 100 - 200

Spray, 7, 21, and

30 days before

harvest

Delayed fruit

maturity by 4-6

days. Increased

fruit size and

weight. Fruits

were firmer and

had lower

ethylene

production and

respiration rates.

[15]

Plum 'President' 100 - 200
Spray, 2 weeks

before harvest

Increased the

rupture force

required,

indicating higher

firmness.[16]

Tomato 'Débora' 500 - 1500
Post-harvest

immersion

Delayed post-

harvest ripening,

reduced

respiration rate,

and changes in

external and

internal color.

Minimized weight

loss and

decrease in

firmness at 1500

mg/L.[17]

Experimental Protocols
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The following provides a generalized methodology for the application of AVG and the

subsequent analysis of fruit quality, based on common practices reported in the cited literature.

1. Aviglycine Application:

Preparation: A stock solution of AVG (e.g., from a commercial formulation like ReTain®) is

prepared in distilled water. A surfactant (e.g., Tween-20 at 0.02% v/v) is often added to

ensure uniform coverage.[4]

Application: The solution is sprayed onto the fruit trees until runoff, typically 1 to 4 weeks

before the anticipated commercial harvest date.[7][10] The concentration of AVG applied can

range from 65 to 500 mg/L depending on the fruit species, cultivar, and desired effect.[7][13]

2. Fruit Quality Assessment:

Firmness: Measured using a penetrometer (e.g., Effegi) with a specific probe diameter.

Measurements are taken on opposite sides of each fruit after removing a small section of the

peel.[6][15]

Soluble Solids Content (SSC): Determined from the fruit juice using a digital or manual

refractometer. Results are typically expressed in °Brix.[4][6][15]

Titratable Acidity (TA): Measured by titrating a known volume of fruit juice with a

standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) to a specific pH endpoint (e.g.,

pH 8.2). Results are often expressed as a percentage of the dominant acid (e.g., malic acid

in apples).[10][15]

Ethylene Production: Measured by enclosing individual fruits or a known weight of fruit in an

airtight container for a specific period. A gas sample is then withdrawn from the headspace

and injected into a gas chromatograph equipped with a flame ionization detector (FID).[4][6]

Color: Assessed using a chromameter to measure parameters like L* (lightness), a*

(redness/greenness), and b* (yellowness/blueness). The Index of Absorbance Difference

(IAD) can also be used to measure chlorophyll content.[7][15]

Starch Index: Evaluated by staining a cross-section of the fruit with an iodine-potassium

iodide solution and comparing the staining pattern to a standard chart (e.g., on a scale of 1
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to 8).[6][18]

Mechanistic Insights and Signaling Pathways
Aviglycine's primary mode of action is the competitive inhibition of ACC synthase, a pivotal

enzyme in the ethylene biosynthesis pathway. This action directly curtails the production of

ethylene, the hormone responsible for initiating and coordinating many aspects of ripening in

climacteric fruits.

Methionine S-Adenosyl Methionine (SAM)SAM Synthetase 1-Aminocyclopropane-
1-Carboxylic Acid (ACC)

ACC Synthase EthyleneACC Oxidase Fruit Ripening
(Softening, Color Change, etc.)

Signal Transduction

Aviglycine (AVG) SAM -> ACCInhibits

Click to download full resolution via product page

Caption: Inhibition of Ethylene Biosynthesis by Aviglycine.

The diagram above illustrates how aviglycine intervenes in the ethylene production pathway.

By inhibiting ACC synthase, AVG prevents the formation of ACC, thereby reducing the amount

of ethylene produced and delaying the onset of ripening.

In contrast, 1-methylcyclopropene (1-MCP) acts downstream of ethylene synthesis. It

competitively binds to ethylene receptors, preventing ethylene from initiating the signal

transduction cascade that leads to ripening.
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Caption: General Experimental Workflow for Aviglycine Treatment Studies.

This workflow outlines the typical sequence of events in research investigating the effects of

aviglycine on fruit quality, from pre-harvest treatment to post-harvest analysis.

Conclusion
The statistical data and experimental evidence consistently demonstrate that pre-harvest

application of aviglycine is an effective tool for managing fruit ripening and maintaining quality.

By inhibiting ethylene biosynthesis, AVG can delay softening, reduce pre-harvest drop, and

extend the storage life of various fruits, particularly apples and pears. The effectiveness of the

treatment is dependent on the concentration, timing of application, fruit species, and cultivar.

While AVG primarily impacts firmness and ethylene-related ripening processes, its effects on

soluble solids and acidity can be more variable. For researchers and professionals in drug

development, understanding these nuances is crucial for optimizing the application of
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aviglycine and for the development of new plant growth regulators. The provided data and

protocols offer a solid foundation for further investigation and application in horticultural

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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